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Compound of Interest

Compound Name: VH032-C7-COOH

Cat. No.: B2881792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VH032-C7-COOH, a

functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component

in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its

chemical properties, mechanism of action, and application in targeted protein degradation,

supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to VH032-C7-COOH and the VHL E3
Ligase
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the

CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular

homeostasis by targeting proteins for ubiquitination and subsequent degradation by the

proteasome.[1][2] The most well-characterized substrate of VHL is the alpha subunit of the

hypoxia-inducible factor (HIF-1α).[1][3] Under normoxic conditions, HIF-1α is hydroxylated,

creating a binding site for VHL, which leads to its ubiquitination and degradation.[2] In hypoxic

conditions, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved

in angiogenesis and cell survival.[2][3]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer

syndrome, highlighting its role as a tumor suppressor.[3][4] The ability to hijack the VHL E3
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ligase using small molecules has emerged as a powerful strategy in drug discovery, particularly

through the development of PROTACs.[1][5]

VH032 is a potent and selective small molecule inhibitor of the VHL/HIF-1α interaction.[6][7]

VH032-C7-COOH is a derivative of VH032, functionalized with a seven-carbon alkyl linker

terminating in a carboxylic acid.[6][8][9] This functional group provides a convenient attachment

point for conjugating a ligand that binds to a specific protein of interest (POI), thereby creating

a PROTAC.[6][8]

Chemical and Physical Properties
VH032-C7-COOH is a synthetic molecule designed for use in PROTAC synthesis. Its key

features include the VH032 core for VHL binding and a C7-COOH linker for conjugation.

Property Value Reference

Chemical Name

N-(8-carboxy-1-oxooctyl)-3-

methyl-L-valyl-4R-hydroxy-N-

[[4-(4-methyl-5-

thiazolyl)phenyl]methyl]-L-

prolinamide

[9]

Molecular Formula C31H44N4O6S [9]

Molecular Weight 600.8 g/mol [9]

CAS Number 2172819-76-8 [9]

Parent Compound (VH032) Kd

for VHL
185 nM [6][7][10]

Mechanism of Action in PROTACs
VH032-C7-COOH serves as the E3 ligase-recruiting element within a PROTAC molecule. The

PROTAC, a heterobifunctional molecule, simultaneously binds to both the VHL E3 ligase (via

the VH032 moiety) and a target protein of interest (via a separate ligand). This proximity

induces the formation of a ternary complex, leading to the ubiquitination of the target protein by

the E3 ligase machinery and its subsequent degradation by the 26S proteasome.
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Caption: PROTAC Mechanism of Action.

Experimental Protocols
This section provides detailed methodologies for key experiments involving VH032-C7-COOH
and VHL.

VHL Ligand Binding Assays
Objective: To determine the binding affinity of VH032-C7-COOH or PROTACs containing this

ligand to the VHL E3 ligase complex.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay[11]

Assay Principle: This is a competitive assay where a known VHL ligand labeled with a red

HTRF acceptor competes with the test compound (e.g., VH032-C7-COOH) for binding to a

6His-tagged VHL protein complex. An anti-6His antibody labeled with Europium cryptate

serves as the FRET donor. Binding of the labeled ligand brings the donor and acceptor into

proximity, generating a FRET signal. Unlabeled ligands will displace the labeled ligand,

causing a decrease in the FRET signal.[11]

Materials:
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96- or 384-well low volume white plates.

6His-tagged human VHL protein complex (VHL/Elongin B/Elongin C).

VHL-Red Ligand (HTRF acceptor).

Anti-6His Europium Cryptate-labeled antibody (HTRF donor).

Assay buffer.

Test compound (VH032-C7-COOH or derived PROTACs).

Procedure:

Dispense test compounds or standards at various concentrations into the assay plate.

Add the 6His-tagged VHL protein complex to each well.

Add the pre-mixed HTRF reagents (anti-6His-Europium and VHL-Red Ligand).

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

Read the fluorescence on an HTRF-compatible plate reader.

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot

against the concentration of the test compound to determine the IC50 value.

B. Fluorescence Polarization (FP) Binding Assay[12]

Assay Principle: This competitive assay measures the change in polarization of a

fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) upon binding to the VHL protein

complex.[12][13] The larger VHL-probe complex tumbles slower in solution, resulting in

higher fluorescence polarization. Unlabeled ligands compete for binding, displacing the

fluorescent probe and causing a decrease in polarization.[12]

Materials:

Black, low-volume 384-well plates.
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VHL/Elongin B/Elongin C (VBC) protein complex.[12]

Fluorescently labeled VHL probe (e.g., BODIPY FL VH032).[12]

VHL Assay Buffer.[12]

Test compound.

Procedure:

Prepare serial dilutions of the test inhibitor.

Add diluted VBC complex to wells designated as "Positive Control" and "Test Inhibitor".

Add assay buffer to "Negative Control" and "Blank" wells.

Add the test inhibitor dilutions to the appropriate wells.

Add the fluorescent probe to all wells except the "Blank".

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected

from light.

Measure fluorescence polarization using a microplate reader equipped with appropriate

filters.

Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor

concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a VHL ligand in a cellular environment.[1]

Assay Principle: CETSA is based on the principle that ligand binding stabilizes the target

protein against thermal denaturation. Cells are treated with the compound, heated to various

temperatures, and the amount of soluble protein remaining is quantified.[1]

Procedure:
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Culture cells to the desired confluency.

Treat cells with the test compound (e.g., VH298, a derivative of VH032) or vehicle control

for a specific duration.[1]

Harvest the cells and resuspend them in a suitable buffer.

Aliquot the cell suspension and heat the aliquots to a range of temperatures.

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

Separate the soluble fraction from the precipitated proteins by centrifugation.

Analyze the amount of soluble VHL protein in the supernatant by Western blotting or other

quantitative methods.

Data Analysis: Plot the amount of soluble VHL protein as a function of temperature. A shift in

the melting curve to a higher temperature in the presence of the compound indicates target

engagement.
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: CETSA Experimental Workflow.

In Vitro Pull-down Assay for Ternary Complex Formation
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Objective: To qualitatively or semi-quantitatively assess the formation of the E3

ligase:PROTAC:substrate ternary complex.[14]

Assay Principle: A tagged version of the E3 ligase (e.g., GST-VHL) or the target protein is

used to pull down the other components of the ternary complex in the presence of a

PROTAC. The presence of the pulled-down proteins is then detected, typically by Western

blotting.[14]

Procedure:

Incubate purified, tagged E3 ligase (e.g., GST-VBC) with a purified target protein in the

presence of varying concentrations of the PROTAC.

Add affinity beads (e.g., Glutathione Sepharose for GST-tagged proteins) to the mixture

and incubate to allow binding.

Wash the beads several times with binding buffer to remove non-specific binders.

Elute the bound proteins from the beads.

Analyze the eluate for the presence of the target protein and components of the E3 ligase

complex by SDS-PAGE and Western blotting.

Data Analysis: The intensity of the band corresponding to the target protein in the pull-down

indicates the extent of ternary complex formation.

Signaling Pathway
The primary signaling pathway influenced by VHL ligands like VH032-C7-COOH, when used as

inhibitors, is the HIF-1α pathway. As part of a PROTAC, VH032-C7-COOH initiates the

degradation of a chosen target protein, thereby modulating the specific pathway in which that

protein is involved.
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Caption: VHL-HIF-1α Signaling Pathway.
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Conclusion
VH032-C7-COOH is a valuable chemical tool for researchers engaged in the development of

PROTACs. Its well-characterized parent compound, VH032, provides a high-affinity anchor to

the VHL E3 ligase, while the C7-COOH linker offers a versatile point of attachment for various

target-binding ligands. The experimental protocols and conceptual frameworks provided in this

guide are intended to facilitate the effective use of VH032-C7-COOH in the design and

validation of novel protein degraders, ultimately advancing the field of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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